

Synthesis and characterization of 6-(chloromethyl)-11H-dibenzo[b,e]azepine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(chloromethyl)-11H-dibenzo[b,e]azepine

Cat. No.: B189767

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An In-depth Technical Guide to the Synthesis and Characterization of **6-(chloromethyl)-11H-dibenzo[b,e]azepine**

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **6-(chloromethyl)-11H-dibenzo[b,e]azepine**. This compound is a critical intermediate in the development of various neuropharmaceuticals, particularly tricyclic antidepressants and antipsychotics.^{[1][2]} This document details the physicochemical properties, a proposed synthetic pathway, and analytical characterization methodologies. The intended audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug development.

Introduction

Dibenzo[b,e]azepine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.^{[2][3]} **6-(chloromethyl)-11H-dibenzo[b,e]azepine** (CAS No: 21535-44-4) is a key building block, valued for its reactive chloromethyl group and rigid tricyclic framework, which are instrumental in the synthesis of various psychotropic compounds.^[1] Its structural features allow for further molecular modifications, making it a versatile precursor for creating new chemical entities with potential therapeutic value, such as dopamine receptor modulators.^[1]

Physicochemical Properties

The key physicochemical properties of **6-(chloromethyl)-11H-dibenzo[b,e]azepine** are summarized in Table 1. These properties are essential for its handling, formulation, and reaction monitoring.

Table 1: Physicochemical Properties of **6-(chloromethyl)-11H-dibenzo[b,e]azepine**

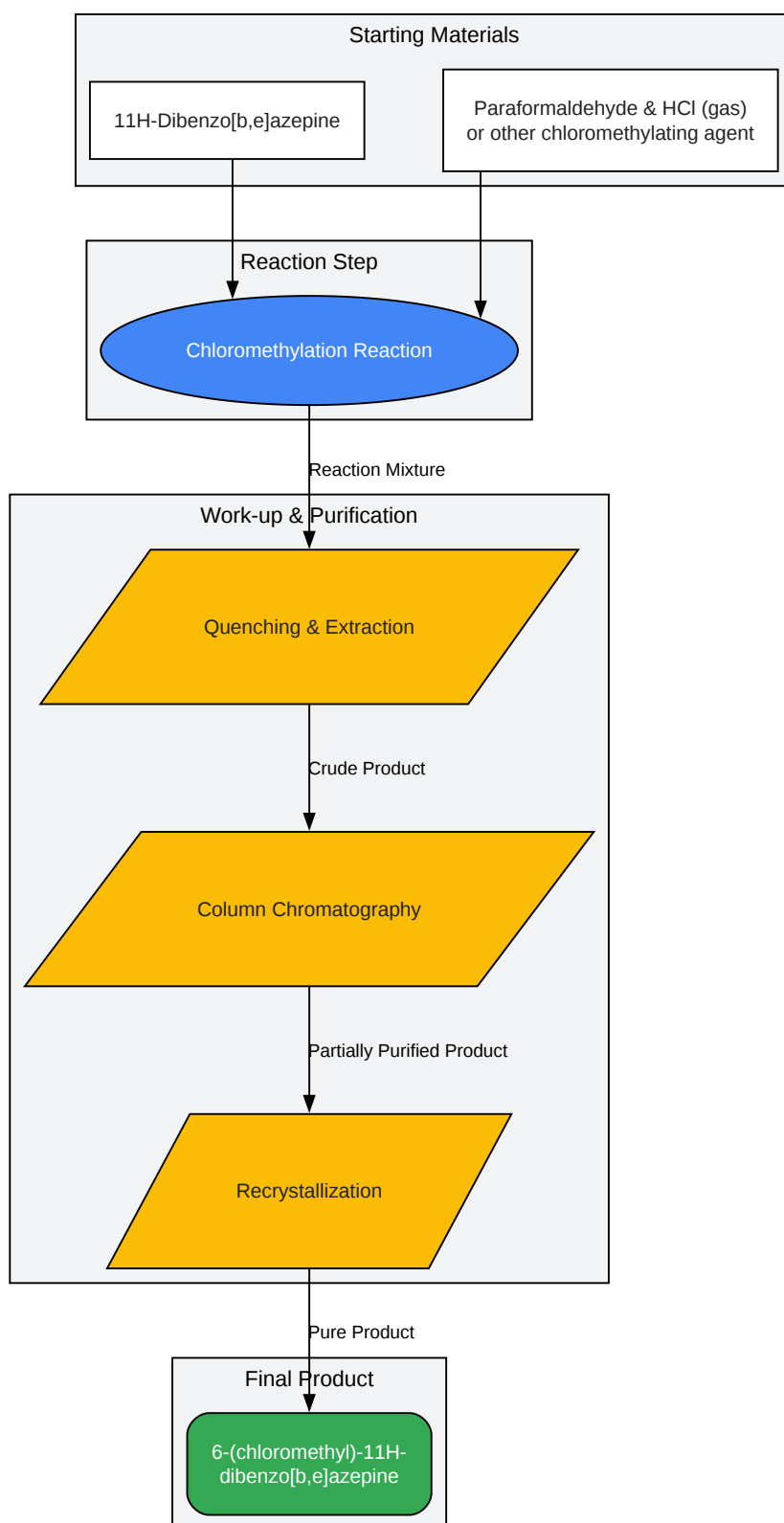
Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ ClN	[1][4]
Molecular Weight	241.72 g/mol	[1][4]
CAS Number	21535-44-4	[1][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	136-137 °C / 158-162 °C	[1][4]
Boiling Point	351 °C at 760 mmHg	[4]
Density	1.19 g/cm ³	[4]
Solubility	Soluble in DMSO, methanol, dichloromethane; slightly soluble in water.[1]	[1]
Purity (typical)	≥98% (HPLC)	[1]

Synthesis Pathway

The synthesis of **6-(chloromethyl)-11H-dibenzo[b,e]azepine** can be approached through various synthetic strategies common for dibenzo[b,e]azepine derivatives. A plausible and efficient method involves the reaction of a suitable precursor like 11H-dibenzo[b,e]azepine. The general workflow for a proposed synthesis is outlined below.

Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of the target compound.



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Caption: Proposed synthesis workflow for **6-(chloromethyl)-11H-dibenzo[b,e]azepine**.

Experimental Protocol: Chloromethylation

This protocol describes a representative laboratory-scale synthesis.

- Reaction Setup:
 - In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 11H-dibenzo[b,e]azepine (10 g, 0.052 mol).
 - Add a suitable solvent such as glacial acetic acid (100 mL).
 - Add paraformaldehyde (2.34 g, 0.078 mol).
- Reaction Execution:
 - Stir the mixture at room temperature.
 - Bubble dry hydrogen chloride gas through the suspension for 2-3 hours.
 - After the addition of HCl, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).
 - Neutralize the mixture with a saturated solution of sodium bicarbonate.
 - Extract the product with dichloromethane (3 x 75 mL).
 - Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

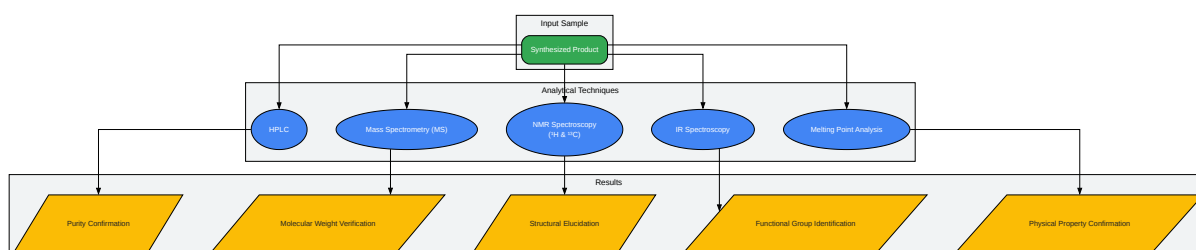
- Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white crystalline powder.

Characterization

The identity and purity of the synthesized **6-(chloromethyl)-11H-dibenzo[b,e]azepine** must be confirmed through a series of analytical techniques.

Characterization Workflow Diagram

The following diagram illustrates the workflow for the analytical characterization of the final product.



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Caption: Standard characterization workflow for synthesized compounds.

Experimental Protocols for Characterization

- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Purpose: To determine the purity of the compound, which should typically be $\geq 98\%$.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
 - Instrument: 400 MHz or higher NMR spectrometer.
 - ^1H NMR: Expected signals would include aromatic protons (multiplets in the range of ~ 7.0 - 8.0 ppm), methylene bridge protons, and a characteristic singlet for the chloromethyl group protons.
 - ^{13}C NMR: Expected signals would include those for aromatic carbons, the methylene bridge carbon, and the chloromethyl carbon.
- Mass Spectrometry (MS):
 - Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Purpose: To confirm the molecular weight of the compound. The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be at m/z 242.72, corresponding to the molecular formula $\text{C}_{15}\text{H}_{12}\text{ClN}$.
[\[1\]](#)[\[4\]](#)
- Infrared (IR) Spectroscopy:
 - Technique: KBr pellet or Attenuated Total Reflectance (ATR).

- Purpose: To identify characteristic functional groups. Expected peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching.

Table 2: Expected Characterization Data Summary

Analysis Technique	Expected Result
Purity (HPLC)	≥98%
¹ H NMR	Aromatic protons, methylene protons, and a singlet for -CH ₂ Cl.
¹³ C NMR	Signals corresponding to 15 carbon atoms in their respective chemical environments.
Mass (ESI-MS)	[M+H] ⁺ peak at m/z ≈ 242.7
Melting Point	136-162 °C

Applications

6-(chloromethyl)-11H-dibenzo[b,e]azepine is a valuable intermediate in the pharmaceutical industry. Its primary application is in the synthesis of tricyclic antidepressants and antipsychotic medications.^{[1][2]} The reactive chloromethyl group allows for the facile introduction of various amine-containing side chains, which is a common structural motif in many centrally acting drugs.

Safety, Handling, and Storage

- Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.^[4] Avoid contact with skin and eyes and prevent the formation of dust.^[4]
- Handling: Use non-sparking tools to prevent fire from electrostatic discharge.^[4]
- Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere to maintain its stability and prevent degradation.^[1]

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